N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound that features both a thiadiazole and a furan ring in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiadiazole ring, known for its biological activity, and the furan ring, known for its stability and reactivity, makes this compound a versatile candidate for research and development.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole moiety have been shown to interact with various biochemical pathways, leading to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors which allow for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furanones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted carboxamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitro-benzamide
Uniqueness
Compared to similar compounds, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exhibits unique properties due to the presence of both the thiadiazole and furan rings. This dual-ring structure enhances its stability, reactivity, and biological activity, making it a more versatile and potent compound for various applications.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention due to its potential biological activities. The 1,3,4-thiadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Structural Characteristics
The compound features a unique structural framework that combines a thiadiazole ring with a dimethylfuran substituent. The presence of the thiadiazole ring is significant as it is often linked to various biological activities due to its ability to interact with biological targets.
Anticancer Activity
Numerous studies have illustrated the anticancer potential of compounds containing the 1,3,4-thiadiazole structure. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cancer cell proliferation effectively. In vitro studies demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines:
These results suggest that this compound may possess similar or enhanced anticancer properties.
Antidiabetic and Anti-inflammatory Effects
The 1,3,4-thiadiazole derivatives are also recognized for their antidiabetic and anti-inflammatory activities. Research indicates that these compounds can modulate metabolic pathways and inflammatory responses effectively. The mechanism often involves the inhibition of specific enzymes or the modulation of signaling pathways related to inflammation and glucose metabolism.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. For example:
- Antibacterial : Compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains.
- Antifungal : Research has indicated that certain derivatives exhibit fungicidal activity against pathogenic fungi.
Study on Anticancer Activity
In a study published in Medicinal Chemistry Research, a series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines including MCF-7 and HepG2. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through various mechanisms such as cell cycle arrest and activation of apoptotic pathways .
Study on Antimicrobial Activity
A review highlighted the broad-spectrum antimicrobial activity of thiadiazole derivatives. In vitro assays demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors in metabolic pathways.
- Receptor Interaction : The ability to bind to specific receptors involved in cancer growth and inflammation.
- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress levels in cells.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-9-13-14-11(17-9)12-10(15)8-5-6(2)16-7(8)3/h5H,4H2,1-3H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUFLDIARTVDDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(OC(=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330430 | |
Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49718435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
793680-14-5 | |
Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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